molecular formula C16H11BrClN3OS B2555360 [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-bromophenyl)methanone CAS No. 339020-15-4

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-bromophenyl)methanone

Cat. No.: B2555360
CAS No.: 339020-15-4
M. Wt: 408.7
InChI Key: MSTCWSNQZJEWEO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone belongs to the diaminothiazole family, characterized by a central thiazole ring substituted with amino and aryl groups. Its structure includes:

  • A 4-bromophenyl ketone group at the 5-position of the thiazole.
  • A 4-chloroanilino substituent at the 2-position.
  • An amino group at the 4-position.

The bromophenyl analog likely shares similar physicochemical traits, such as high thermal stability and low aqueous solubility, common to aromatic thiazole derivatives.

Properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS/c17-10-3-1-9(2-4-10)13(22)14-15(19)21-16(23-14)20-12-7-5-11(18)6-8-12/h1-8H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTCWSNQZJEWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with a thiazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole compounds showed promising results against various cancer cell lines, suggesting that 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl(4-bromophenyl)methanone may possess comparable efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that thiazole derivatives can effectively inhibit the growth of several bacterial strains. A notable study highlighted the use of thiazole-based compounds in treating infections caused by resistant bacterial strains, indicating potential applications in antibiotic development .

Case Study 1: Anticancer Research

A recent study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, outperforming several known antibiotics, which supports its potential use in treating bacterial infections .

Mechanism of Action

The mechanism by which 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibition
  • The 3-nitrophenyl analog (30OG) inhibits CDK5 by mimicking ATP binding, with structural overlays showing competitive binding in the ATP pocket .
  • Bromophenyl and chlorophenyl analogs are hypothesized to enhance hydrophobic interactions in kinase binding sites due to halogen size and electronegativity .
Enzyme Inhibition
  • Hindered phenolic analogs like 4-Amino-2-(4-methoxyphenylamino)thiazol-5-ylmethanone exhibit dual α-glucosidase (IC50 = 117 µM) and α-amylase (IC50 = 283 µM) inhibition, outperforming acarbose in amylase inhibition .
  • Antioxidant activity in phenolic derivatives surpasses BHA and vitamin C in radical scavenging assays .

Physicochemical Properties

Melting Points and Solubility

  • Melting points for thiazole analogs range from 159–200°C, influenced by substituent bulk and polarity. For example, the isopropylamino derivative (18) melts at 161–163°C, while the cyclohexylamino analog (17) melts higher (181–182°C) due to increased rigidity .
  • Bromophenyl and chlorophenyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

Spectroscopic Data

  • ¹H NMR: Aromatic protons in bromophenyl analogs resonate at δ 7.2–8.1 ppm, while amino groups appear as broad singlets near δ 5.5–6.0 ppm .
  • ¹³C NMR : Carbonyl carbons are typically observed at δ 185–190 ppm, with thiazole carbons at δ 150–165 ppm .

Biological Activity

The compound 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is a derivative of thiazole, a heterocyclic compound known for its diverse biological activities. Thiazoles have been extensively studied for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone is characterized by the presence of a thiazole ring substituted with an amino group and a chlorinated aniline moiety. The molecular formula is C17H14ClN3O2SC_{17}H_{14}ClN_3O_2S, and it has a molar mass of approximately 359.83 g/mol. This structure is crucial for its biological activity.

Biological Activity Overview

The biological activity of thiazole derivatives has been attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundActivity TypeTarget OrganismsReference
d1AntibacterialE. coli, S. aureus
d6AntifungalCandida albicans
d7Broad-spectrumVarious bacterial strains

The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Thiazole derivatives have also shown promise in cancer therapy. Specifically, studies have indicated that compounds with structural similarities to 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).

CompoundCancer Cell LineIC50 (µM)Reference
d6MCF712.5
d7HepG28.0

The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest through various signaling pathways.

3. Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Antimicrobial Study : A study published in 2019 evaluated a series of thiazole compounds for their antimicrobial activity against various pathogens using the turbidimetric method. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : Another research effort focused on the anticancer properties of thiazole derivatives against MCF7 cells using the Sulforhodamine B (SRB) assay. The results showed that specific compounds led to substantial reductions in cell viability, suggesting potential therapeutic applications in breast cancer treatment .
  • Inflammation Inhibition : A recent investigation assessed the anti-inflammatory effects of thiazole derivatives in a murine model of inflammation. The findings demonstrated a marked decrease in inflammatory markers following treatment with specific thiazole compounds .

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